Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate
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Overview
Description
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate is a compound that belongs to the class of phosphonates and bisphosphonates. These compounds are characterized by the presence of stable carbon-phosphorus (C-P) bonds, which make them resistant to biochemical, thermal, and photochemical decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate typically involves the reaction of appropriate phosphonic acid derivatives with sodium hydroxide under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its pentahydrate form .
Chemical Reactions Analysis
Types of Reactions
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which have significant applications in pharmaceuticals and agriculture .
Scientific Research Applications
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism . The compound’s ability to bind to hydroxyapatite makes it effective in preventing bone loss and treating bone diseases .
Comparison with Similar Compounds
Similar Compounds
Pamidronate disodium: Another bisphosphonate used in the treatment of bone diseases.
Alendronate sodium: A bisphosphonate that also binds to hydroxyapatite and is used to treat osteoporosis.
Uniqueness
Disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to other bisphosphonates . Its pentahydrate form also provides stability and solubility advantages .
Biological Activity
Disodium (3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid pentahydrate, commonly referred to as disodium phosphonate, is a phosphonic acid derivative with applications in various fields, including agriculture, medicine, and materials science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
Disodium phosphonate has a unique chemical structure that allows it to interact with biological systems effectively. The compound can be represented structurally as follows:
This structure includes a phosphonic acid group that contributes to its biological activity through interactions with various biomolecules.
Mechanisms of Biological Activity
The biological activity of disodium phosphonate is primarily attributed to its ability to inhibit certain enzymes and modulate cellular pathways. Key mechanisms include:
- Enzyme Inhibition : Disodium phosphonate has been shown to inhibit enzymes involved in phosphorous metabolism, which can affect various biochemical pathways.
- Biofilm Disruption : Research indicates that disodium phosphonate can disrupt biofilms formed by bacteria, making it a potential candidate for antimicrobial applications .
- Cellular Uptake : The compound's ability to penetrate cell membranes allows it to exert effects on intracellular processes.
Toxicity and Safety Profile
The safety profile of disodium phosphonate has been evaluated in several studies. Key findings include:
- Acute Toxicity : Studies indicate that the compound has low acute toxicity, with LD50 values greater than 2000 mg/kg in rats .
- Chronic Toxicity : Long-term studies have shown no significant adverse effects at doses up to 500 mg/kg/day, suggesting a favorable safety margin for potential therapeutic uses .
- Environmental Impact : Disodium phosphonate is considered slightly mobile in soil and has a moderate persistence rate, raising concerns about its environmental impact when used extensively in agricultural applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of disodium phosphonate across different contexts:
- Agricultural Applications : Disodium phosphonate is used as a fungicide in vineyards. A peer review concluded that it effectively reduces fungal infections while posing minimal risk to non-target organisms .
- Biomedical Research : In biomedical applications, disodium phosphonate has been explored for its potential to enhance the binding of bioactive molecules to surfaces. For example, studies demonstrated its effectiveness in immobilizing proteins on titanium surfaces for improved biocompatibility .
- Pharmacological Studies : Research focusing on the pharmacological properties of disodium phosphonate indicates its potential use in treating conditions related to phosphorus metabolism disorders and as an antimicrobial agent due to its biofilm-disrupting capabilities .
Table 1: Toxicity Profile of Disodium Phosphonate
Study Type | Dose (mg/kg) | Observed Effects | Reference |
---|---|---|---|
Acute Toxicity | >2000 | No significant adverse effects | |
Chronic Toxicity | 500 | No adverse effects | |
Environmental Impact | N/A | Slightly mobile, moderate persistence |
Table 2: Applications of Disodium Phosphonate
Properties
Molecular Formula |
C3H19NNa2O12P2 |
---|---|
Molecular Weight |
369.11 g/mol |
IUPAC Name |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;pentahydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2 |
InChI Key |
CZYWHNTUXNGDGR-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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